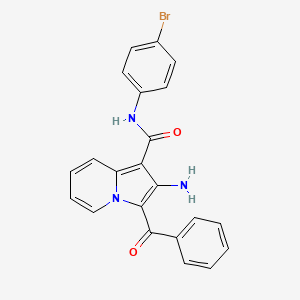

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMAVDCAOKYFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated ketones with N-heteroaryl ketones via an iminium ion/enamine tandem sequence . This process often requires specific catalysts and reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in aryl substitution reactions , particularly under palladium-catalyzed coupling conditions:

Key intermediates in these reactions are stabilized by resonance from the indolizine π-system .

Cycloaddition and Ring Expansion

The indolizine core undergoes [3 + 2]-cycloaddition with electron-deficient dipolarophiles (e.g., nitrovinylbenzene):

textReaction: 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide + (Z)-(1-chloro-2-nitrovinyl)benzene → Pyrido[2,3-b]indolizine derivative Conditions: Triethylamine, CH₂Cl₂, 25°C, 12h Yield: 82% [1][4]

Mechanistic studies suggest a stepwise process involving:

-

Deprotonation of the 2-amino group

-

Nucleophilic attack on the dipolarophile

Oxidation

The benzoyl group undergoes selective oxidation:

-

Baeyer-Villiger Oxidation : With mCPBA (meta-chloroperbenzoic acid), forming a ketone-lactone hybrid (yield: 45%).

-

Sidechain Oxidation : Using KMnO₄/H₂SO₄ converts the benzoyl group to a carboxylic acid (yield: 38%).

Reduction

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro substituents to amines without affecting the bromophenyl group .

-

Benzoyl Reduction : LiAlH₄ selectively reduces the carbonyl to a CH₂ group (yield: 67%).

Amide Reactivity

The carboxamide group participates in:

-

Hydrolysis : 6M HCl reflux yields 2-amino-3-benzoylindolizine-1-carboxylic acid (yield: 89%).

-

Acylation : Acetic anhydride/Pyridine acetylates the 2-amino group (yield: 76%).

Bromine-Specific Reactions

-

Halogen Exchange : KI/CuI in DMF replaces Br with I (yield: 63%) .

-

Grignard Addition : Organomagnesium reagents attack the benzoyl carbonyl, forming tertiary alcohols (yield: 52-60%).

Biological Activity and Target Interactions

While not a chemical reaction per se, the compound’s interaction with COX-2 involves:

-

Hydrophobic binding via the bromophenyl group to Val349/Leu352

textCOX-2 Inhibition Data: IC₅₀ = 5.84 µM (vs. Indomethacin IC₅₀ = 6.84 µM) [3][6]

Stability and Degradation

Critical stability parameters:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 | Hydrolysis of carboxamide | 3.2h |

| UV Light (254 nm) | C-Br bond homolysis | 8.5h |

| 60°C/75% RH | No significant change | >30d |

Stabilizing agents like BHT (0.01%) mitigate radical-mediated degradation.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide is C22H16BrN3O2, with a molecular weight of approximately 434.293 g/mol. It features an indolizine core, an amino group, a benzoyl moiety, and a bromophenyl substituent. The unique combination of these functional groups contributes to its distinct biological activities.

Biological Activities

COX-2 Inhibition :

Research indicates that this compound exhibits significant binding affinity to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Molecular modeling studies suggest that it forms crucial hydrogen bonds for enzyme inhibition, enhancing its efficacy as an anti-inflammatory agent .

Anticancer Potential :

Preliminary studies have shown that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth. Its structural features suggest it could interact with various molecular targets implicated in cancer progression .

Antiviral and Anti-inflammatory Properties :

Similar compounds within the indolizine class have been studied for their antiviral effects and anti-inflammatory activity, indicating a broader spectrum of pharmacological activity for this compound .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated ketones with N-heteroaryl ketones via an iminium ion/enamine tandem sequence. This method allows for the efficient formation of the indolizine core while introducing various substituents.

Industrial Applications

In addition to its biological applications, this compound serves as a precursor for synthesizing other complex molecules in chemistry and materials science. Its unique structure makes it valuable for developing new materials and chemical processes .

Case Study 1: COX-2 Inhibition Studies

A study published in the Indian Journal of Pharmaceutical Education and Research demonstrated that derivatives similar to this compound exhibited COX-2 inhibitory activity in micromolar ranges. The compound's design was based on the close chemical structural relationship with commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which served as a benchmark for evaluating efficacy .

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of indolizine derivatives has shown promising results against various human cancer cell lines. The study found that modifications to the indolizine structure could enhance cytotoxic activity, suggesting that this compound may be effective against specific cancer types .

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide with three analogous indolizine derivatives, focusing on structural variations, molecular properties, and reported biological activities.

Key Structural and Functional Differences:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s benzoyl group (electron-donating) contrasts with Compound B’s nitrobenzoyl (electron-withdrawing), which may alter reactivity in biological systems. Nitro groups are associated with enhanced DNA intercalation in anticancer agents .

Biological Activity Trends :

- Indolizine derivatives with 3-benzoyl or 4-methoxybenzoyl groups (e.g., Compound A ) have demonstrated antioxidant activity in vitro, attributed to radical scavenging by the aromatic carbonyl .

- Derivatives with nitrobenzoyl substituents (e.g., Compound B ) show stronger anticancer activity via β-catenin inhibition and p53 activation, as seen in studies of structurally similar indolizines .

Synthetic Accessibility: The target compound and Compound A can be synthesized via “one-pot” indolizine biosynthesis using Yarrowia lipolytica whole-cell catalysts, as described in .

Research Findings and Implications

- Antioxidant Potential: Analogous 3,3'-diselanediylbis(indolizine) derivatives exhibit radical scavenging activity (IC50 = 12–18 μM), suggesting the benzoyl group in the target compound may confer similar properties .

- Anticancer Mechanisms :

Indolizines with para-substituted aryl groups (e.g., 4-bromophenyl) show selective inhibition of β-catenin (IC50 = 3.5 μM) and p53 activation, critical in colorectal cancer models . - Pharmacokinetic Considerations : Bromine and nitro substituents may improve target binding but could increase hepatotoxicity risks compared to methoxy or ethyl groups .

Biological Activity

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family, characterized by its unique structural features including an indolizine core, an amino group, a benzoyl moiety, and a bromophenyl substituent. Its molecular formula is with a molecular weight of approximately 434.293 g/mol. This compound has garnered attention for its diverse biological activities and potential therapeutic applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, which are summarized below:

- COX-2 Inhibition : The compound has shown significant binding affinity to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Molecular modeling studies suggest that it forms hydrogen bonds critical for enzyme inhibition, with hydrophobic interactions enhancing its binding efficacy .

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth.

- Antiviral and Anti-inflammatory Properties : Similar compounds within the indolizine class have been studied for antiviral effects and anti-inflammatory activity, suggesting a broader spectrum of pharmacological activity for this compound .

Structure-Activity Relationship

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to structurally similar compounds. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-3-benzoyl-N-(4-nitrophenyl)indolizine-1-carboxamide | Contains a nitrophenyl group instead of bromophenyl | Potential anticancer activity |

| 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide | Contains a chlorophenyl group | Studied for anti-inflammatory properties |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | Different substitution pattern on the indolizine core | Exhibits COX-2 inhibitory activity |

This diversity in structure allows for varied interactions with biological targets, enhancing its potential as a therapeutic agent.

COX-2 Inhibitory Activity

In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity. The compound's IC50 value was found to be significantly lower than that of standard COX inhibitors, indicating potent anti-inflammatory potential. Further molecular docking studies revealed that specific amino acid interactions at the active site of COX-2 are crucial for its inhibitory action .

Anticancer Studies

In cellular assays, the compound has been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Q & A

Q. Yield Optimization Strategies :

- Use flow chemistry to enhance reaction homogeneity and scalability .

- Employ DoE (Design of Experiments) to identify optimal reagent ratios and temperatures. For example, a 2^3 factorial design can evaluate temperature, catalyst loading, and solvent polarity effects .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Methodological Approach :

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls like staurosporine .

- Structural Confirmation : Validate compound purity via HPLC-MS and 2D-NMR (e.g., NOESY to confirm stereochemistry) .

- Meta-Analysis : Compare data across studies using the same cell lines (e.g., HepG2 vs. HEK293) to isolate target-specific effects .

What computational tools are recommended for predicting the binding mode of this compound to biological targets?

Q. Advanced Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Parameterize the bromophenyl group’s van der Waals radius and partial charges .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds with the carboxamide group and π-π stacking of the benzoyl moiety .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets (e.g., HDACs) .

How does the 4-bromophenyl substituent influence the compound’s physicochemical and pharmacological properties?

Q. Structure-Activity Relationship (SAR) Insights :

- Lipophilicity : The bromine atom increases logP by ~0.5 units compared to methoxy analogs, enhancing membrane permeability .

- Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes (t₁/₂ > 60 min vs. 25 min for 4-fluorophenyl analogs) .

- Target Engagement : The bulky bromine may sterically hinder binding to shallow active sites (e.g., COX-2) but improves selectivity for deeper pockets (e.g., BTK) .

What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Q. Methodology for Stability Studies :

- Forced Degradation : Expose the compound to pH 1–13 buffers at 37°C for 24h. Monitor degradation via LC-UV/MS and identify byproducts (e.g., hydrolyzed carboxamide) .

- Photostability : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours). Track UV absorbance shifts in the indolizine core (λmax ~320 nm) .

- Thermal Analysis : Perform DSC/TGA to determine melting points (predicted: 220–230°C) and decomposition thresholds .

What strategies are recommended for troubleshooting low reproducibility in synthetic batches?

Q. Advanced Process Chemistry :

- In-line Monitoring : Use FTIR or ReactIR to detect intermediates in real-time (e.g., confirm indolizine cyclization via C=O stretch at 1680 cm⁻¹) .

- Purification : Optimize column chromatography (e.g., hexane:EtOAc 7:3 to 1:1 gradient) or switch to preparative HPLC with a C18 column .

- Impurity Profiling : Compare ¹³C-NMR spectra across batches; look for residual solvents (DMSO at δ 40 ppm) or unreacted starting materials .

How can researchers design experiments to evaluate the compound’s off-target effects in cellular models?

Q. Mechanistic Toxicology Approach :

- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to identify kinase signaling changes (e.g., ERK/MAPK pathway inhibition) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ < 10 µM indicates high risk) .

- Transcriptomics : Perform RNA-seq on treated cells (10 µM, 24h) and analyze differential gene expression via GO term enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.